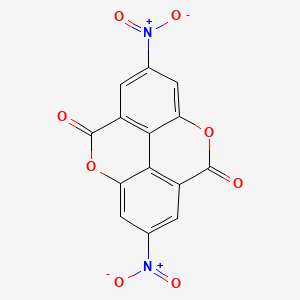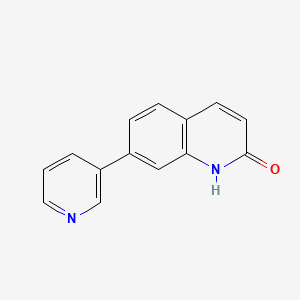
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
Vue d'ensemble
Description
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid, also known as MEPDA, is a chemical compound with the CAS Registry Number 88090-56-6 . It has been studied for its potential use in medical treatments .
Synthesis Analysis
The synthesis of MEPDA involves the attachment of 4-[N-2-(mercaptoethyl)]amino-pyridine-2,6-dicarboxylic acid to AlaAlaCys through a disulfide bond to the cysteine residue . This peptide disulfide showed enhanced growth inhibitory properties in Escherichia coli compared to the free sulfhydryl compound .Chemical Reactions Analysis
MEPDA is utilized by the oligopeptide transport system to gain entry to the cell . Following transport of the peptide, MEPDA is liberated by disulfide exchange reactions with sulfhydryl-containing components of the cell pool . After the cleavage of the disulfide bond, MEPDA is able to cross the cytoplasmic membrane and exit from the cell as a relatively lipophilic uncharged metal chelate .Applications De Recherche Scientifique
1. Microbial Metabolism Studies
The compound 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid (MEPDA) has been studied for its metabolism by bacterial systems. A study on the metabolism of a peptide disulfide containing MEPDA by Escherichia coli revealed that following the transport of the peptide, MEPDA is released and exits the cell as a metal chelate. This process involves peptide transport and disulfide exchange reactions, demonstrating the compound's role in microbial biochemistry (Perry & Gilvarg, 1983).
2. Crystal Engineering and Structural Studies
MEPDA-related compounds have been used in crystal engineering. For instance, the synthesis and analysis of molecular salts of dicarboxylic acids with amino pyridines, including MEPDA derivatives, have provided insights into crystal structures and noncovalent synthons, contributing to our understanding of molecular assembly in solid states (Medishetty et al., 2022).
3. Heterocyclic Chemistry Research
MEPDA and its analogs have been utilized in heterocyclic chemistry research. For example, studies on the reactions of mercapto- and aminopyridines with various compounds have led to the formation of novel heterocyclic systems such as thiazepines, which are significant in the development of new chemical entities (Traven' & Safonova, 1981).
4. Coordination Polymers and Metal-Organic Frameworks
The synthesis of coordination polymers and metal-organic frameworks using MEPDA derivatives has been an area of significant research. These frameworks have applications in material science due to their unique structural and functional properties. Studies have shown the formation of novel coordination modes and 2D/3D networks, providing insights into the design of advanced materials (Gao et al., 2006).
Mécanisme D'action
The mechanism of action of MEPDA involves its transport into cells via the oligopeptide transport system . Once inside the cell, it undergoes disulfide exchange reactions with sulfhydryl-containing components of the cell pool . This results in the liberation of MEPDA, which can then cross the cytoplasmic membrane and exit the cell .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-sulfanylethylamino)pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-8(13)6-3-5(10-1-2-16)4-7(11-6)9(14)15/h3-4,16H,1-2H2,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYPKOQIRUVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236810 | |
| Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88090-56-6 | |
| Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088090566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Fluoromethyl)-3-hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}pentanoic acid](/img/structure/B1208738.png)


![10-[(3-Chlorophenyl)methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208741.png)



![2-[2-Nitro-4-[3-nitro-4-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)amino]phenyl]sulfonylanilino]pentanedioic acid](/img/structure/B1208748.png)




![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)